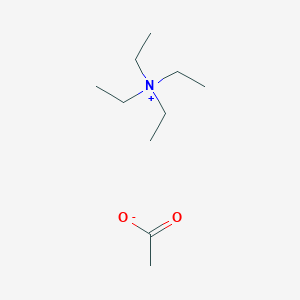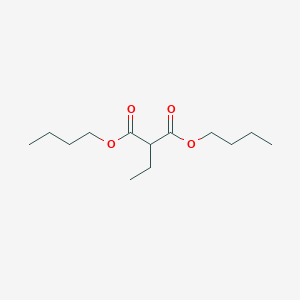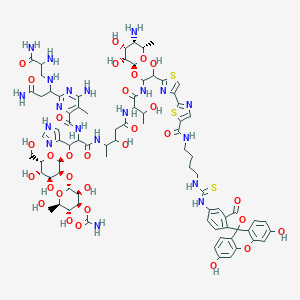
Benzenepentacarboxylic acid
Descripción general
Descripción
El ácido benzenopentacarboxílico es un compuesto orgánico con la fórmula molecular C₁₁H₆O₁₀. Es un derivado del benceno, donde cinco grupos carboxilo están unidos al anillo de benceno. Este compuesto es conocido por su estructura y propiedades únicas, lo que lo convierte en un tema de interés en varios campos científicos .
Mecanismo De Acción
El mecanismo de acción del ácido benzenopentacarboxílico implica su capacidad para actuar como un ligando, uniéndose a iones metálicos y formando complejos estables. Esta propiedad se explota en varios procesos catalíticos y en la detección de iones metálicos en muestras biológicas y ambientales. Los grupos carboxilo juegan un papel crucial en la reactividad del compuesto, permitiéndole participar en una amplia gama de reacciones químicas .
Compuestos similares:
Ácido bencenohexacarboxílico: Contiene seis grupos carboxilo unidos al anillo de benceno.
Ácido tereftálico: Contiene dos grupos carboxilo en la posición para en el anillo de benceno.
Ácido trimelítico: Contiene tres grupos carboxilo en el anillo de benceno.
Singularidad: El ácido benzenopentacarboxílico es único debido a la presencia de cinco grupos carboxilo, que imparten propiedades químicas y reactividad distintas. Esto lo convierte en un compuesto versátil en diversas síntesis y aplicaciones químicas, diferenciándolo de otros compuestos similares .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ácido benzenopentacarboxílico se puede sintetizar mediante la oxidación del pentametilbenceno. El proceso implica el uso de agentes oxidantes fuertes como el permanganato de potasio (KMnO₄) o el ácido nítrico (HNO₃) en condiciones controladas. La reacción normalmente requiere calentamiento y puede llevarse a cabo en un disolvente acuoso u orgánico .
Métodos de producción industrial: La producción industrial de ácido benzenopentacarboxílico sigue rutas sintéticas similares pero a mayor escala. El proceso implica el control cuidadoso de los parámetros de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía son comunes en entornos industriales .
Tipos de Reacciones:
Oxidación: El ácido benzenopentacarboxílico puede sufrir una oxidación adicional para formar varios productos de oxidación.
Reducción: Puede reducirse para formar sales de benzenopentacarboxilato.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio (KMnO₄), ácido nítrico (HNO₃).
Reducción: Borohidruro de sodio (NaBH₄), hidruro de litio y aluminio (LiAlH₄).
Sustitución: Alcoholes y aminas en presencia de catalizadores.
Productos principales:
Oxidación: Diversos derivados carboxilados.
Reducción: Sales de benzenopentacarboxilato.
Sustitución: Ésteres y amidas.
Aplicaciones Científicas De Investigación
El ácido benzenopentacarboxílico tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como precursor para la síntesis de moléculas orgánicas complejas y como reactivo en química analítica.
Biología: Se emplea en el estudio de reacciones catalizadas por enzimas y como sonda fluorescente para detectar radicales hidroxilo.
Medicina: Se investiga por su posible uso en sistemas de administración de fármacos y como bloque de construcción para compuestos farmacéuticos.
Industria: Se utiliza en la producción de polímeros, resinas y como estabilizador en varios procesos químicos
Comparación Con Compuestos Similares
Benzenehexacarboxylic acid: Contains six carboxyl groups attached to the benzene ring.
Terephthalic acid: Contains two carboxyl groups in the para position on the benzene ring.
Trimellitic acid: Contains three carboxyl groups on the benzene ring.
Uniqueness: Benzenepentacarboxylic acid is unique due to the presence of five carboxyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound in various chemical syntheses and applications, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
benzene-1,2,3,4,5-pentacarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O10/c12-7(13)2-1-3(8(14)15)5(10(18)19)6(11(20)21)4(2)9(16)17/h1H,(H,12,13)(H,14,15)(H,16,17)(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSOHXTZPUMONC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166436 | |
| Record name | Benzenepentacarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Benzenepentacarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20281 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1585-40-6 | |
| Record name | Benzenepentacarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1585-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepentacarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENEPENTACARBOXYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepentacarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepentacarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENEPENTACARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XI0AN8BWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)



